molecular formula C16H17ClN2O2S B2666507 (5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797756-63-8

(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2666507
CAS RN: 1797756-63-8
M. Wt: 336.83
InChI Key: DTBLCTUZSQRVCH-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on the synthesis and structural characterization of compounds closely related to "(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone". For instance, studies on similar compounds have elucidated their thermal, optical, and structural properties through various spectroscopic techniques and single crystal X-ray diffraction studies. These investigations reveal the compounds' stability and provide insights into their intermolecular interactions, such as hydrogen bonding and π···π interactions, which are crucial for understanding their potential applications in material science and drug design (Karthik et al., 2021).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial activity. The creation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their subsequent evaluation against various pathogenic bacterial and fungal strains have shown promising results. Some derivatives exhibited significant antimicrobial properties, suggesting potential for the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Interaction Studies

Research has also been conducted on the molecular interactions of compounds structurally similar to "(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone" with biological targets. For example, studies on analogues have focused on their binding with the CB1 cannabinoid receptor, employing computational methods to analyze the conformations and interactions that contribute to their antagonist activity. Such studies are vital for understanding the mechanism of action of potential therapeutic agents (Shim et al., 2002).

Novel Drug Discovery

Efforts in drug discovery have led to the synthesis of novel compounds with potential therapeutic applications. For example, the discovery of potent antagonists for specific receptors has been reported, showcasing the importance of structural modification in enhancing the potency and selectivity of pharmaceutical agents. This underscores the compound's relevance in the ongoing search for new drugs (Romero et al., 2012).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-11-3-2-4-15(18-11)21-12-7-9-19(10-8-12)16(20)13-5-6-14(17)22-13/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBLCTUZSQRVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

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